4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one
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Overview
Description
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one is an organic compound with the molecular formula C7H4Cl2N2O and a molecular weight of 203.03 g/mol . It is a research chemical often used in pharmaceutical testing and scientific research . The compound is characterized by its pyrrolo[3,4-c]pyridin-1-one core structure, which is substituted with chlorine atoms at the 4 and 6 positions .
Mechanism of Action
Target of Action
The primary targets of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one are currently unknown. The compound is a relatively new chemical entity and research into its specific targets is ongoing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyrimidine compounds, which are structurally similar to this compound, have various biological properties such as antibacterial, anti-diabetic, antiviral, anti-inflammatory, anti-hypertensive, and anti-protozoal activities . They also exhibit strong anticancer activity and serve as an efficient tool for DNA interaction .
Cellular Effects
Related compounds have been shown to stimulate the incorporation of glucose into lipids, thereby increasing insulin sensitivity
Molecular Mechanism
Related compounds have been shown to interact with DNA and exert their effects at the molecular level .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one in laboratory settings. One study demonstrated the stability of a related compound in both simulated gastric fluid and simulated intestinal fluid .
Dosage Effects in Animal Models
A related compound demonstrated significant inhibition of parasite burden in infected Balb/c mice at a dosage of 12.5 mg/kg .
Preparation Methods
The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one typically involves the reaction of 3-bromomethyl-2,6-dichloroisonicotinic acid ethyl ester with ammonium hydroxide in tetrahydrofuran . The reaction is carried out at room temperature for 18 hours . This method is commonly used in research and development settings. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one has several scientific research applications:
Comparison with Similar Compounds
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one can be compared with other similar compounds, such as:
2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one: Lacks the chlorine substitutions at positions 4 and 6, which may affect its chemical reactivity and biological activity.
5,6-Dichloro-3-oxo-2,3-dihydro-1H-indene-1-carbonitrile: Another chlorinated compound with a different core structure, used in organic synthesis and material science.
Properties
IUPAC Name |
4,6-dichloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-5-1-3-4(6(9)11-5)2-10-7(3)12/h1H,2H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTXYCGMWHOAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=C(C=C2C(=O)N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201676-03-0 |
Source
|
Record name | 4,6-dichloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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